molecular formula C19H17IO3 B1673795 (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone CAS No. 147030-50-0

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

Cat. No. B1673795
M. Wt: 420.2 g/mol
InChI Key: SPJWRQCARFHMEB-UHFFFAOYSA-N
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Description

“(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone” is a chemical compound with the empirical formula C19H16I2O3 . It is a pharmaceutical primary standard from the amiodarone API family . The compound is used in laboratory tests as specifically prescribed in the British Pharmacopoeia .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H16I2O3/c1-2-3-7-16-17 (12-6-4-5-8-15 (12)24-16)18 (22)11-9-13 (20)19 (23)14 (21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 . This indicates that the compound has a benzofuran ring attached to a phenyl ring via a methanone group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry . The molecular weight of the compound is 546.14 .

Scientific Research Applications

Synthesis and Drug Development

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone and its derivatives have been explored in the context of drug development and synthesis. For example, a practical synthesis of a closely related compound, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described as a key intermediate in the preparation of antiarrhythmic drugs, indicating the potential utility of these compounds in medical applications (Raja Gopal et al., 2012).

Anticancer Properties

Several studies have reported on the anticancer properties of benzofuran derivatives. For instance, certain benzofuran-2-carboxylic acid ethyl ester derivatives have exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004). Moreover, benzofuran compounds have been synthesized and tested for in vitro cytotoxicity, showing inhibitory abilities on various human cancer cell lines, which suggests their potential as antitumor agents (Nguyễn Tiến Công et al., 2020).

Antimicrobial and Antioxidant Activities

Compounds derived from benzofurans have demonstrated antimicrobial and antioxidant properties. For instance, specific derivatives showed significant antibacterial activity and free radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Rashmi et al., 2014).

Antileishmanial and Antioxidant Agents

Benzofuran derivatives have also been evaluated for antileishmanial and antioxidant activities. Some synthesized compounds showed significant antileishmanial activity compared to standard treatments, along with potent antioxidant activity, suggesting their potential in treating parasitic infections and oxidative stress-related conditions (Patil et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJWRQCARFHMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163580
Record name L-6424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

CAS RN

147030-50-0
Record name L-6424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-6424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-6424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Khan, S Kumar, J Jayachandran, SV Vartak… - Chromatographia, 2005 - Springer
A simple, rapid and sensitive isocratic high performance liquid chromatographic (HPLC) method has been developed for the estimation of purity and quantitative determination of …
Number of citations: 19 link.springer.com
MH SK - researchgate.net
The researches on drugs are increased due to development in pharmacology and clinical science with the help of chemist that contribute the progress in medical science. The …
Number of citations: 0 www.researchgate.net

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